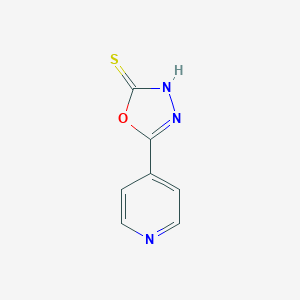

5-(4-ピリジル)-1,3,4-オキサジアゾール-2-チオール

説明

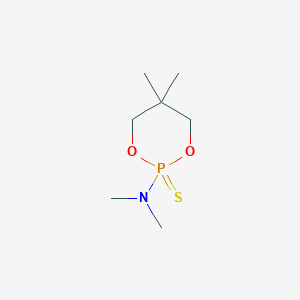

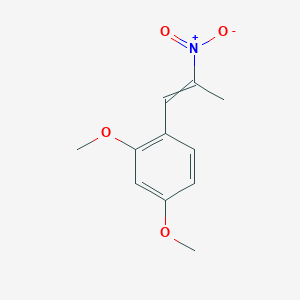

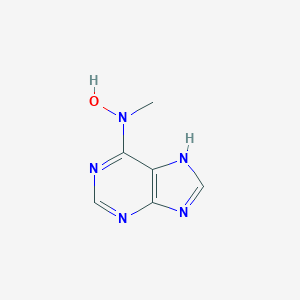

5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is a pyridyl oxadiazole based building block that has a 1,3,4-oxadiazole as the central ring, which is attached with pyridyl and thiol as pendant groups. It has a luminescence property that makes it useful in biological applications. It can also be used as a bridging ligand for the formation of novel polymeric coordination systems.

科学的研究の応用

ビピリジン誘導体の合成

この化合物は、生物活性分子、触媒用リガンド、光増感剤、ビオロゲン、超分子構造など、さまざまな貴重な物質の出発物質または前駆体です . これは、さまざまな用途において基本的な構成要素として広く使用されているビピリジン誘導体の合成に使用されます .

鈴木カップリング反応

均一系触媒系では、この化合物は鈴木カップリング反応に使用されます。鈴木カップリング反応は、C(sp2)–C(sp2)結合を構築するための特に魅力的な経路であり、ビピリジン構造の合成に広く使用されてきました .

カチオン性誘導体の合成

この化合物は、5,10,15,20-テトラ(4-ピリジル)ポルフィリンのカチオン性誘導体の合成に使用されます . これらの生成された化合物は、定義された親水性と疎水性のバランスを持つ機能性ハイブリッド材料を作成するための重要な構成要素として使用されます .

医学

この化合物を用いて得られるカチオン性ポルフィリンは、医学、特に虚血性心疾患および脳性麻痺の治療薬の開発において注目に値します .

抗酸化研究

この化合物の独特の特性により、抗酸化剤としての可能性についての調査が行われており、酸化ストレスおよび関連するプロセスを研究するための貴重なツールとなっています .

ポルフィリン合成

この化合物は、ポルフィリン合成のためのピロール構成要素です . ポルフィリンは、長年にわたり、癌および抗菌光線力学療法における効果的な光増感剤として、またさまざまな化学プロセスの触媒としても使用されてきました .

作用機序

Target of Action

Similar compounds such as pyrimidine derivatives have been shown to exhibit neuroprotective and anti-inflammatory properties . These compounds interact with human microglia and neuronal cell models, suggesting that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may have similar targets.

Mode of Action

They also inhibit the phosphorylation and activation of protein kinase B (PKB, also known as Akt) . It’s plausible that 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol may interact with its targets in a similar manner.

Biochemical Pathways

For instance, the pyridinyl imidazole inhibitor SB203580 is known to affect the Toll-like receptor (TLR) signaling pathway . Additionally, compounds like 5-(4-Pyridyl)tetrazolate have been studied for their thermal decomposition pathways .

Pharmacokinetics

Selonsertib was found to have a favorable pharmacokinetic profile amenable to once-daily dosing without regard to food .

Result of Action

For instance, 2-(4-pyridyl)benzimidazole has been found to act as a mixed-type inhibitor, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Action Environment

The thermal safety parameters of related compounds like 5-(4-pyridyl)tetrazolate, including self-accelerating decomposition temperature, hot spot fire temperature, and thermal explosion critical temperature, have been studied .

生化学分析

Biochemical Properties

The compound 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol is known to exhibit luminescent properties . This luminescence is believed to be due to the presence of two pyridyl groups in its structure

Cellular Effects

Related compounds with pyridyl groups have been shown to exhibit fluorescence, which could potentially influence cellular processes

Molecular Mechanism

It is known that the compound exhibits fluorescence, suggesting it may interact with biomolecules in a way that influences their electronic structures

Temporal Effects in Laboratory Settings

Studies on related compounds suggest that they may exhibit high photostability , which could influence their long-term effects on cellular function in in vitro or in vivo studies.

特性

IUPAC Name |

5-pyridin-4-yl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3OS/c12-7-10-9-6(11-7)5-1-3-8-4-2-5/h1-4H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCXZVFDWQYTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354468 | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15264-63-8 | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。